1,5-Diphenoxyanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-diphenoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O4/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYYYXHQZHEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-21-3 | |
| Record name | 1,5-Diphenoxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diphenoxyanthraquinone | |
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| Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,5-diphenoxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,5-Diphenoxyanthraquinone from 1,5-Dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1,5-diphenoxyanthraquinone, a valuable scaffold in medicinal chemistry and materials science, from its precursor, 1,5-dichloroanthraquinone. The core of this transformation lies in the Ullmann condensation, a robust copper-catalyzed cross-coupling reaction. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and offers comprehensive guidance on the characterization of the final product. By integrating mechanistic insights with practical laboratory procedures, this guide serves as an essential resource for researchers engaged in the synthesis and development of novel anthraquinone-based compounds.
Introduction: The Significance of the Aryloxy-Anthraquinone Moiety
Anthraquinone and its derivatives represent a privileged class of compounds with a broad spectrum of applications, ranging from dyes and pigments to potent therapeutic agents. The introduction of aryloxy substituents onto the anthraquinone core, as in this compound, can profoundly influence the molecule's electronic properties, steric profile, and, consequently, its biological activity and material characteristics. These modifications are pivotal in the rational design of novel compounds for drug discovery, particularly in the development of anticancer agents where anthracyclines and related structures have shown significant promise.
The synthesis of this compound from 1,5-dichloroanthraquinone is a classic example of nucleophilic aromatic substitution, facilitated by a copper catalyst in a process known as the Ullmann condensation. This guide will delve into the critical parameters of this reaction, offering a reproducible and efficient methodology for its execution.
The Ullmann Condensation: A Mechanistic Overview
The synthesis of this compound from 1,5-dichloroanthraquinone is achieved through a copper-catalyzed Ullmann condensation. This reaction facilitates the formation of a carbon-oxygen bond between an aryl halide and an alcohol or phenol.
The currently accepted mechanism for the Ullmann condensation involves a catalytic cycle with copper in the +1 oxidation state as the active species. The key steps are as follows:
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Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) or Cu(II) salt, which is reduced in situ to the active Cu(I) species.
-
Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the aryl halide (1,5-dichloroanthraquinone), forming a Cu(III) intermediate.
-
Deprotonation and Ligand Exchange: In the presence of a base, such as potassium carbonate, the phenol is deprotonated to form a phenoxide anion. This phenoxide then displaces a halide from the copper center.
-
Reductive Elimination: The diaryl ether (this compound) is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.
The presence of a high-boiling, polar, aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures.
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,5-Dichloroanthraquinone | 98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Phenol | 99% | e.g., Sigma-Aldrich, Alfa Aesar | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Sigma-Aldrich, Fisher Scientific | Base |
| Copper(I) Iodide (CuI) | 98% | e.g., Sigma-Aldrich, Strem Chemicals | Catalyst |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | e.g., Sigma-Aldrich, Acros Organics | Solvent |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific, VWR | For extraction |
| Methanol | ACS Grade | e.g., Fisher Scientific, VWR | For washing/precipitation |
| Deionized Water | For work-up | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific, VWR | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich, Sorbent Technologies | For column chromatography |
Reaction Setup and Procedure
-
Reaction Assembly: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 1,5-dichloroanthraquinone (1.0 eq), phenol (2.5 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 1,5-dichloroanthraquinone. Subsequently, add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the dark reaction mixture into a large volume of deionized water with stirring. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous suspension with dichloromethane (DCM) (3 x 100 mL). Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system, such as ethanol/DMF or toluene, is recommended. Dissolve the product from the column in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Product Characterization: A Spectroscopic Analysis
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected spectroscopic data:
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.00-7.60 (m, 10H, Ar-H of phenoxy groups), 7.70-7.90 (m, 4H, Ar-H of anthraquinone), 8.10-8.30 (m, 2H, Ar-H of anthraquinone). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 183-185 (C=O), 155-157 (C-O), 133-135 (quaternary C of anthraquinone), 120-130 (aromatic CH), 115-118 (quaternary C of anthraquinone). |
| FT-IR (KBr, cm⁻¹) | ν: 3050-3100 (Ar-H stretch), 1660-1680 (C=O stretch, quinone), 1580-1600 (C=C stretch, aromatic), 1230-1250 (Ar-O-Ar stretch, asymmetric), 1150-1170 (Ar-O-Ar stretch, symmetric). |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺, [M+Na]⁺ corresponding to the molecular weight of this compound (C₂₆H₁₆O₄, MW: 392.41 g/mol ). |
Causality Behind Experimental Choices
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Choice of Catalyst: Copper(I) iodide is a readily available and effective catalyst for Ullmann condensations. The use of a catalytic amount (0.1 eq) is sufficient to promote the reaction efficiently without the need for stoichiometric copper, which was a drawback of older Ullmann procedures.
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Role of the Base: Anhydrous potassium carbonate is a crucial component. It acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide anion. The use of an anhydrous base is important to prevent side reactions and catalyst deactivation.
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Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at the required high temperatures. Its polar aprotic nature helps to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is recommended to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring a higher reaction efficiency.
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Purification Strategy: The combination of column chromatography and recrystallization is a robust method to obtain highly pure this compound, free from starting materials, partially substituted products, and other impurities.
Conclusion
The synthesis of this compound from 1,5-dichloroanthraquinone via the Ullmann condensation is a reliable and scalable method for accessing this important molecular scaffold. This guide has provided a comprehensive overview of the reaction, from its mechanistic underpinnings to a detailed and practical experimental protocol. By following the procedures outlined and understanding the rationale behind the experimental choices, researchers can confidently synthesize and characterize this valuable compound for their specific applications in drug discovery and materials science.
References
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
- Monnier, F.; Taillefer, M. Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
-
Özkök, F. Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone. JOTCSA.2023 , 10(3), 671-676. [Link]
- CN102276438A - Production method of 1,5(1,8)-diphenoxy anthraquinone.
-
PubChem. 1,8-Diphenoxyanthraquinone. [Link]
Introduction: Situating 1,5-Diphenoxyanthraquinone in Advanced Organic Materials
An In-Depth Technical Guide to the Chemical Properties of 1,5-Diphenoxyanthraquinone
Anthraquinone and its derivatives represent a cornerstone in the development of functional organic molecules, serving as pivotal intermediates in the synthesis of dyes, pigments, and pharmacologically active compounds.[1][2] The rigid, planar anthraquinone core provides a robust scaffold whose electronic and physical properties can be finely tuned through substitution. The introduction of phenoxy groups at the 1 and 5 positions to create this compound results in a molecule of significant interest. The phenoxy moieties introduce bulk and modify the electronic landscape of the anthraquinone system, suggesting potential applications in high-performance polymers, advanced colorants, and functional materials where thermal stability and specific optoelectronic properties are paramount.
This guide provides a comprehensive analysis of this compound, beginning with its logical synthetic pathways from common industrial precursors. Leveraging established principles of organic chemistry, we will detail the experimental protocols for its preparation, predict its key physicochemical and spectroscopic properties, and discuss its likely chemical reactivity and potential applications for researchers in materials science and drug development.
Section 1: Synthesis of the this compound Core
The synthesis of this compound is not widely documented in mainstream chemical literature, positioning it as a novel target for custom synthesis. Based on the known reactivity of the anthraquinone scaffold, two primary synthetic strategies emerge, starting from either 1,5-dichloroanthraquinone or 1,5-dihydroxyanthraquinone (also known as Anthrarufin).
Synthetic Route I: Nucleophilic Aromatic Substitution from 1,5-Dichloroanthraquinone
This route leverages the nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of aromatic chemistry.[3][4] The chlorine atoms on the anthraquinone ring, activated by the electron-withdrawing effect of the quinone carbonyl groups, are susceptible to displacement by a strong nucleophile like sodium phenoxide.
Caption: Synthetic Workflow from 1,5-Dichloroanthraquinone.
Causality and Experimental Choices:
-
Nucleophile: Sodium phenoxide, prepared by reacting phenol with a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH), is used to provide a potent phenoxide nucleophile.
-
Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is essential. These solvents can dissolve the reactants and effectively solvate the sodium cation without interfering with the nucleophile, facilitating the reaction at elevated temperatures.
-
Temperature: SNAr reactions on chloro-anthraquinones typically require thermal energy to overcome the activation barrier. A temperature range of 120-160°C is a logical starting point for optimization.[5]
-
Inert Atmosphere: Prevents oxidation of the phenoxide and other potential side reactions at high temperatures.
Detailed Experimental Protocol:
-
Preparation of Sodium Phenoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve phenol (2.2 equivalents) in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour after addition is complete to ensure full deprotonation.
-
Substitution Reaction: To the freshly prepared sodium phenoxide solution, add 1,5-dichloroanthraquinone (1.0 equivalent).
-
Heat the reaction mixture to 140°C and maintain for 8-12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol to remove residual phenol.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel.
Synthetic Route II: Ullmann Condensation from 1,5-Dihydroxyanthraquinone
The Ullmann condensation is a classic copper-catalyzed reaction for forming aryl ethers.[6][7] This method is particularly useful when starting from the more readily available 1,5-dihydroxyanthraquinone.
Caption: Synthetic Workflow from 1,5-Dihydroxyanthraquinone.
Causality and Experimental Choices:
-
Reactants: 1,5-Dihydroxyanthraquinone is reacted with an activated aryl halide, typically bromobenzene or iodobenzene.
-
Catalyst: A copper(I) source like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) is the classic catalyst for this transformation.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the hydroxyl groups of the anthraquinone, forming the active nucleophile in situ.
-
Solvent: A high-boiling solvent capable of coordinating with the copper catalyst, such as pyridine or DMF, is typically employed.
Detailed Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 1,5-dihydroxyanthraquinone (1.0 equivalent), bromobenzene (2.5-3.0 equivalents), potassium carbonate (3.0 equivalents), and copper(I) iodide (0.2 equivalents).
-
Add anhydrous pyridine as the solvent.
-
Reaction Execution: Heat the mixture to reflux (approx. 115°C for pyridine, higher for other solvents) under an inert atmosphere for 24-48 hours. The reaction is often slow and requires prolonged heating.
-
Work-up and Purification: After cooling, dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove the copper salts and base.
-
Wash the organic filtrate with dilute HCl (to remove pyridine), then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography to separate it from unreacted starting material and side products.
Section 2: Physicochemical and Spectroscopic Profile
Physical Properties
The introduction of two bulky phenoxy groups will significantly impact the physical properties compared to the parent anthraquinone or its precursors.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₂₆H₁₆O₄ | Derived from chemical structure. |
| Molecular Weight | 392.41 g/mol | Calculated from the molecular formula.[8] |
| Appearance | Yellow to Orange Crystalline Solid | Anthraquinone derivatives are typically colored crystalline solids.[9] |
| Melting Point | >250 °C | The rigid core and high molecular weight suggest a high melting point. For comparison, 1,5-dimethoxyanthraquinone melts at 236°C.[10] |
| Solubility | Insoluble in water; Soluble in chlorinated solvents (DCM, chloroform), aromatic solvents (toluene), and polar aprotic solvents (DMF, DMSO). | The large, nonpolar aromatic structure will dominate solubility, making it soluble in organic solvents but not in water. |
Spectroscopic Characterization
The spectroscopic signature of this compound is determined by its three key components: the quinone carbonyls, the central aromatic rings, and the terminal phenyl ether groups.
Caption: Predicted Spectroscopic Signatures for this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (7.0-8.0 ppm). It will feature signals from the six protons on the anthraquinone core and the ten protons from the two phenoxy groups. The symmetry of the molecule will simplify the spectrum to an extent, but overlapping multiplets are highly likely.
-
¹³C NMR Spectroscopy: The carbon spectrum will be more definitive. Key signals would include the quinone carbonyl carbons around 180 ppm, the ipso-carbons of the ether linkage (C-O) around 155-160 ppm, and a series of signals for the other aromatic carbons between 115-140 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band around 1670 cm⁻¹ corresponding to the C=O stretching vibration of the quinone. A strong band around 1240 cm⁻¹ for the asymmetric C-O-C stretching of the aryl ether linkage will also be a key diagnostic feature. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
UV-Visible Spectroscopy: The molecule is expected to be colored, with absorption bands in both the UV and visible regions. Intense π-π* transitions will be observed in the UV region (~250-300 nm), while the lower energy n-π* transition of the quinone system, influenced by the electron-donating phenoxy groups, will likely appear in the visible region (~350-450 nm), imparting the yellow/orange color.
Section 3: Chemical Reactivity and Potential Applications
Chemical Reactivity
-
Redox Chemistry: The anthraquinone core is redox-active. It can be reduced to the corresponding hydroquinone form by chemical reducing agents (e.g., sodium dithionite) or electrochemically. This property is central to the function of many anthraquinone derivatives in applications like flow batteries and hydrogen peroxide production.[2][11] The phenoxy groups are expected to be stable under these reducing conditions.
-
Stability of Ether Linkage: The aryl ether bonds are generally very stable and resistant to cleavage, except under harsh conditions (e.g., with strong acids like HBr). This imparts significant chemical and thermal stability to the molecule.
-
Electrophilic Substitution: The terminal phenyl rings of the phenoxy groups could potentially undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The reaction would likely occur at the ortho and para positions relative to the ether linkage. The main anthraquinone core is deactivated towards electrophilic substitution.
Potential Applications
The unique combination of a rigid, redox-active core and stable, bulky phenoxy side groups suggests several high-value applications:
-
High-Performance Polymers: this compound could serve as a monomer for creating polymers like poly(arylene ether ketone)s (PAEKs). The rigid anthraquinone unit would impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymer, making it suitable for aerospace, electronics, and demanding industrial applications.
-
Advanced Dyes and Pigments: While the parent compound is colored, its derivatives could be synthesized to create a range of thermally stable and lightfast dyes for specialty textiles or plastics.[1]
-
Organic Electronics: The defined structure and redox properties make phenoxy-anthraquinone derivatives potential candidates for use as charge-storage materials in organic batteries or as components in organic field-effect transistors (OFETs).[12]
Conclusion
This compound is a structurally compelling derivative of the anthraquinone family. While not a common chemical, it is readily accessible through well-established synthetic methodologies such as nucleophilic aromatic substitution or Ullmann condensation, starting from industrially relevant precursors. Its predicted properties—high thermal stability, robust chemical nature, defined redox activity, and unique spectroscopic profile—make it a promising platform molecule. For researchers and professionals in drug development and materials science, this compound offers a versatile and untapped scaffold for creating next-generation polymers, functional colorants, and advanced electronic materials. The protocols and predictive data within this guide provide a solid foundation for the synthesis, characterization, and exploration of this promising compound.
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Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved January 26, 2026, from [Link]
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- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(42), 13874–13877.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66501, 1,8-Diphenoxyanthraquinone. Retrieved January 26, 2026, from [Link].
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YouTube. (2024, February 24). Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. Retrieved January 26, 2026, from [Link]
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- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 1,8-Diphenoxyanthraquinone | C26H16O4 | CID 66501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,5-dimethoxyanthraquinone | 6448-90-4 [chemicalbook.com]
- 11. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic characterization of 1,5-Diphenoxyanthraquinone
An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Diphenoxyanthraquinone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthetic molecule is the bedrock of all subsequent investigation. This compound, a derivative of the versatile anthraquinone scaffold, presents a unique combination of a rigid chromophore and flexible ether linkages. This guide provides a comprehensive, field-tested approach to its characterization, moving beyond mere data collection to explain the causal logic behind the spectroscopic signatures. By integrating Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we establish a self-validating system for confirming the molecule's identity, purity, and electronic architecture.
Foundational Context: Synthesis and Structure
To logically interpret spectroscopic data, one must first consider the molecule's origin. This compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common pathway involves the reaction of 1,5-dihydroxyanthraquinone (anthrarufin) or 1,5-dichloroanthraquinone with phenol in the presence of a suitable base and catalyst. This synthetic context is crucial as it informs us about potential starting material carryover or side products that could interfere with spectroscopic analysis.
The resulting structure is a highly symmetrical molecule featuring a planar anthraquinone core with phenoxy groups at the C1 and C5 positions. This symmetry is a dominant factor in simplifying the resulting NMR spectra, a key feature we will leverage for confirmation.
UV-Visible Spectroscopy: Probing the Electronic Landscape
UV-Vis spectroscopy is the primary tool for investigating the electronic transitions within the conjugated π-system of anthraquinone derivatives.[1] The absorption of UV or visible light excites electrons from their ground state to higher energy orbitals, revealing the molecule's chromophoric nature.
The "Why": Causality in Electronic Transitions
The anthraquinone core possesses two main types of absorption bands: high-intensity π → π* transitions in the UV region from the aromatic system, and lower-intensity n → π* transitions, which can extend into the visible region, originating from the non-bonding electrons on the carbonyl oxygens.[2] The introduction of phenoxy groups, which act as powerful auxochromes (color-enhancing groups), is predicted to cause a significant bathochromic (red) shift. This is due to the extension of the conjugated system through the lone pair electrons on the ether oxygen atoms, which delocalize into the anthraquinone ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (typically 200-800 nm). Dichloromethane or acetonitrile are suitable choices.
-
Concentration: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).
-
Blanking: Use a cuvette filled with the pure solvent to zero the instrument and establish a baseline.
-
Measurement: Replace the blank with the sample cuvette and scan the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct peak.
Predicted UV-Vis Data
| Transition Type | Expected λmax Region (nm) | Rationale |
| π → π | ~260 - 290 nm | Aromatic system of the anthraquinone core.[2] |
| π → π (Intramolecular CT) | ~350 - 400 nm | Charge transfer band influenced by phenoxy substituents. |
| n → π* | ~450 - 550 nm | Red-shifted due to the electron-donating phenoxy groups.[4] |
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[5] For this compound, IR provides direct evidence for the key quinone and ether functionalities.
The "Why": Correlating Vibrations with Structure
Every functional group has a characteristic vibrational frequency. The double bond of the carbonyl (C=O) groups in the quinone system will produce a strong, sharp absorption band. The C-O-C ether linkages, which confirm the successful substitution reaction, will exhibit characteristic stretching vibrations. The presence of aromatic rings is confirmed by C=C stretching and C-H bending vibrations.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty spectrometer should be run and automatically subtracted from the sample spectrum.
Key IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Significance |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms presence of aromatic rings. |
| 1675 - 1655 | C=O Stretch (Quinone) | Strong, Sharp | Definitive signature of the anthraquinone core. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Corroborates the aromatic framework. |
| 1250 - 1200 | Aryl-O Stretch (Asymmetric) | Strong | Key evidence for the phenoxy ether linkage. |
| 1080 - 1020 | Aryl-O Stretch (Symmetric) | Medium | Complements the asymmetric stretch of the ether. |
| 900 - 675 | Aromatic C-H Bend | Strong | "Fingerprint" region, confirms substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule.[1] For a symmetrical molecule like this compound, NMR offers a particularly clean and decisive confirmation of the structure.
The "Why": Chemical Environment and Symmetry
The chemical shift of a proton (¹H) or carbon (¹³C) nucleus depends on its local electronic environment. The symmetry of the 1,5-disubstituted pattern means that chemically equivalent nuclei will have the same chemical shift, significantly simplifying the spectrum. For instance, the protons at C2 and C6 are equivalent, as are those at C3 and C7. The two phenoxy groups are also identical. This simplification is a powerful diagnostic tool.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Sample Filtration: Filter the solution through a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Shimming: Place the tube in the NMR spectrometer. The instrument will automatically adjust the magnetic field homogeneity (shimming) to obtain high-resolution spectra.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm assignments.
Predicted NMR Data (in CDCl₃)
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | Doublet | 2H | H-4, H-8 | Protons adjacent to the carbonyl group are deshielded. |
| ~7.5 - 7.7 | Triplet | 2H | H-3, H-7 | Coupled to adjacent protons. |
| ~7.4 - 7.5 | Triplet | 4H | H-meta (phenoxy) | Standard aromatic region for phenoxy groups. |
| ~7.2 - 7.3 | Triplet | 2H | H-para (phenoxy) | Standard aromatic region for phenoxy groups. |
| ~7.1 - 7.2 | Doublet | 4H | H-ortho (phenoxy) | Protons on the attached phenoxy rings. |
| ~6.9 - 7.1 | Doublet | 2H | H-2, H-6 | Protons adjacent to the phenoxy substituent are shielded. |
¹³C NMR:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~182 - 184 | Carbonyl | C-9, C-10 |
| ~155 - 158 | Aromatic C-O | C-1, C-5 & C-ipso (phenoxy) |
| ~135 - 138 | Aromatic C-C | C-4a, C-8a, C-9a, C-10a |
| ~133 - 135 | Aromatic C-H | C-4, C-8 |
| ~129 - 131 | Aromatic C-H | C-meta (phenoxy) |
| ~124 - 126 | Aromatic C-H | C-para (phenoxy) |
| ~120 - 122 | Aromatic C-H | C-3, C-7 |
| ~118 - 120 | Aromatic C-H | C-ortho (phenoxy) |
| ~116 - 118 | Aromatic C-H | C-2, C-6 |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is the ultimate arbiter of molecular weight and elemental composition.[1] It also provides structural clues through the analysis of fragmentation patterns that arise from the breakdown of the molecule in the gas phase.
The "Why": Ionization and Fragmentation Pathways
In a technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight. This ion can then fragment in predictable ways. For this compound, key fragmentations would involve the loss of stable neutral molecules like carbon monoxide (CO) from the quinone core or the cleavage of the ether bond to lose a phenoxy radical (•OPh) or a phenol molecule (HOPh).
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol) is injected into the instrument, or a solid sample is introduced via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons, causing ionization.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum (a plot of ion intensity vs. m/z) is generated.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₂₆H₁₆O₄
-
Exact Mass: 392.1049 g/mol
| m/z Value | Ion | Fragmentation Pathway |
| 392 | [M]⁺ | Molecular Ion |
| 364 | [M - CO]⁺ | Loss of one carbonyl group |
| 336 | [M - 2CO]⁺ | Loss of both carbonyl groups |
| 299 | [M - •OPh]⁺ | Cleavage of one ether bond |
| 206 | [M - 2 •OPh]⁺ | Cleavage of both ether bonds |
| 94 | [C₆H₅OH]⁺ | Phenol cation from rearrangement |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
Integrated Characterization Workflow
No single technique is sufficient for absolute confirmation. True scientific integrity is achieved by using these methods in a complementary, self-validating workflow. The data from each experiment must be consistent with the proposed structure and with the data from the other techniques.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of complementary analytical techniques. The strong quinone C=O stretch in the IR confirms the core, the molecular ion peak at m/z 392 in the mass spectrum validates the molecular formula, the characteristic absorption bands in the UV-Vis spectrum reveal its electronic properties, and the simplified, symmetrical patterns in the ¹H and ¹³C NMR spectra provide the definitive proof of its precise substitution pattern and overall structure. By following this integrated and logically grounded approach, researchers can achieve an authoritative and trustworthy characterization of this important anthraquinone derivative.
References
- Myrvold, B. O., & Klæboe, P. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, A 39, 735-742.
-
Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3(1), 246. Available from: [Link]
-
PubChem. (n.d.). 1,5-Diaminoanthraquinone. National Center for Biotechnology Information. Available from: [Link]
-
Kothainayaki, S., & Arumugam, S. (2000). Photophysical Study of 1,5 - Diaminoanthraquinone in Different Solvents and at Various pH. Zeitschrift für Physikalische Chemie, 214(4), 523-536. Available from: [Link]
-
Singh, R., et al. (2017). Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. Journal of Biomolecular Structure and Dynamics, 35(13), 2842-2863. Available from: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]
-
Nishimura, Y., et al. (2016). Diaminoanthraquinone Enhances Alkaloid Ionization in MALDI-MS. Analytical Sciences, 32(1), 125-128. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diaminoanthraquinone Enhances Alkaloid Ionization in MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,5-Diphenoxyanthraquinone
Abstract
This document provides a comprehensive guide for the synthesis of 1,5-diphenoxyanthraquinone, a diaryl ether derivative of anthraquinone. The protocol is centered around the Ullmann condensation, a robust and widely utilized copper-catalyzed cross-coupling reaction. This guide is intended for researchers in organic chemistry, materials science, and drug development, offering a detailed methodology, mechanistic insights, and practical advice for a successful synthesis. We will delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and efficient protocol.
Introduction and Scientific Background
Anthraquinone and its derivatives represent a critical class of organic compounds, serving as foundational structures for dyes, pigments, and a variety of biologically active molecules, including anticancer agents.[1][2] The introduction of aryloxy groups into the anthraquinone scaffold can significantly alter its electronic, optical, and pharmacological properties. This compound is a symmetrical diaryl ether whose synthesis is a prime example of C-O bond formation, a key transformation in organic synthesis.
The chosen synthetic route is the Ullmann condensation, a classic method for forming diaryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst.[3][4] Despite the advent of palladium-catalyzed methods, the Ullmann reaction remains highly relevant, particularly for large-scale industrial applications, due to the lower cost of copper.[5] The reaction typically requires high temperatures and a polar aprotic solvent.[5] This protocol will detail a reliable method for the synthesis of this compound from 1,5-dichloroanthraquinone and phenol.
Reaction Mechanism: The Ullmann Condensation
The Ullmann condensation for diaryl ether synthesis involves the nucleophilic substitution of an aryl halide with a phenoxide, facilitated by a copper catalyst. The precise mechanism can be complex and is still a subject of study, but it is generally understood to involve the following key steps:
-
Formation of the Active Catalyst: The copper source, whether Cu(0), Cu(I), or Cu(II), generates the active catalytic species in the reaction medium.
-
Oxidative Addition: The active copper catalyst undergoes oxidative addition to the aryl halide (1,5-dichloroanthraquinone), forming an organocopper intermediate.
-
Ligand Exchange: The phenoxide, formed by the deprotonation of phenol by a base, displaces the halide on the copper center.
-
Reductive Elimination: The final step is the reductive elimination from the copper complex, which forms the C-O bond of the diaryl ether (this compound) and regenerates the active copper catalyst.
The choice of base is critical for generating the nucleophilic phenoxide, while the high temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,5-Dichloroanthraquinone | >98% | Standard Chemical Suppliers | Key starting material.[6] |
| Phenol | >99% | Standard Chemical Suppliers | Should be handled with care due to its corrosive nature. |
| Copper(I) Iodide (CuI) | >98% | Standard Chemical Suppliers | Catalyst. Other copper sources like Cu powder or CuO can be used. |
| Potassium Carbonate (K2CO3) | Anhydrous, >99% | Standard Chemical Suppliers | Base. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Suppliers | High-boiling point solvent. |
| Toluene | ACS Grade | Standard Chemical Suppliers | For purification. |
| Dichloromethane | ACS Grade | Standard Chemical Suppliers | For extraction. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Chemical Suppliers | For work-up. |
| Brine (Saturated NaCl) | Laboratory Prepared | N/A | For work-up. |
| Magnesium Sulfate (MgSO4) | Anhydrous | Standard Chemical Suppliers | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Suppliers | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried to remove moisture.
-
Place the apparatus under an inert atmosphere by connecting it to a nitrogen or argon gas line. This is crucial to prevent the oxidation of the copper catalyst and other side reactions.
Step 2: Reagent Addition
-
To the flask, add 1,5-dichloroanthraquinone (1.0 eq), phenol (2.5 eq), anhydrous potassium carbonate (3.0 eq), and copper(I) iodide (0.2 eq).
-
Using a cannula or syringe, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,5-dichloroanthraquinone.
Causality Note: An excess of phenol is used to ensure the complete conversion of the dichloroanthraquinone. Potassium carbonate is the base used to deprotonate phenol, forming the reactive potassium phenoxide in situ. CuI is a common and effective catalyst for Ullmann couplings.[7]
Step 3: Reaction Execution
-
With vigorous stirring, heat the reaction mixture to 140-150 °C using a heating mantle.
-
Maintain this temperature and allow the reaction to proceed for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 1,5-dichloroanthraquinone spot indicates the completion of the reaction.
Step 4: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M HCl solution. This will neutralize the excess base and protonate any remaining phenoxide.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash them successively with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent such as toluene or a mixture of ethanol and water can be performed to yield the pure this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To identify the characteristic C=O stretching of the quinone and the C-O-C stretching of the diaryl ether.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the number of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
Phenol: Highly corrosive and toxic. It can cause severe skin burns. Always handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
1,5-Dichloroanthraquinone: May cause skin and eye irritation.
-
High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Use appropriate caution when handling the hot reaction apparatus.
References
-
Özkök, F. (2023). Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 671-676. Available at: [Link]
-
Zheng, Y., et al. (2017). Synthesis, SAR and pharmacological characterization of novel anthraquinone cation compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 125, 902-913. Available at: [Link]
-
Hassan, M. A., et al. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 2(3), 231-237. Available at: [Link]
-
Sharma, P., & Kumar, V. (2021). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. Available at: [Link]
-
Van Allen, D. (2014). Reinvestigating the Ullmann Reaction: Methodology and Mechanism. Doctoral dissertation, The City University of New York. Available at: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis, SAR and pharmacological characterization of novel anthraquinone cation compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. people.umass.edu [people.umass.edu]
- 6. 1,5-DICHLOROANTHRAQUINONE | 82-46-2 [chemicalbook.com]
- 7. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
Application and Protocol for the Purification of 1,5-Diphenoxyanthraquinone by Recrystallization
Authored by: A Senior Application Scientist
Introduction: The Imperative for High-Purity 1,5-Diphenoxyanthraquinone
This compound is a significant member of the anthraquinone family, a class of aromatic organic compounds with a diverse range of applications, including as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The precise substitution of two phenoxy groups at the 1 and 5 positions of the anthraquinone core imparts unique chemical and physical properties to the molecule, making it a valuable building block in materials science and drug discovery. The purity of this compound is paramount for its successful application, as impurities can lead to undesirable side reactions, reduced product yields, and in the context of drug development, potential toxicity. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities. This application note provides a comprehensive guide to the purification of this compound by recrystallization, detailing the underlying principles, a step-by-step protocol, and critical considerations for achieving high purity.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature.[1][2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1][2] Conversely, impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3] Any insoluble impurities can then be removed by a hot filtration step.[4][5][6] As the hot, saturated solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The soluble impurities remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
Solvent Selection: The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[1][7] An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
Differential Solubility: The compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[7][8]
-
Inertness: The solvent should not react with this compound.[7][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[7]
-
Impurity Solubility: Impurities should either be very soluble or insoluble in the chosen solvent.[8]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]
Based on the general solubility of anthraquinone derivatives, which are often soluble in hot organic solvents, and a patent suggesting the use of glacial acetic acid for the purification of a related compound, 1,5-dihydroxyanthraquinone, potential solvents for this compound include:
-
Glacial Acetic Acid: Often a good solvent for polar organic compounds and has been used for related anthraquinones.[9]
-
Toluene or Xylene: Aromatic hydrocarbons are good solvents for many organic compounds, and their higher boiling points allow for a greater temperature differential.
-
Dichloromethane or Chloroform: Halogenated solvents can be effective, though their volatility and potential toxicity require careful handling.[10][11]
-
Acetone: A versatile and relatively volatile solvent.[11][12]
-
Ethanol: While anthraquinone itself has limited solubility in cold ethanol, it increases significantly in boiling ethanol, making it a potential candidate.[11][13][14]
For this protocol, we will focus on a mixed solvent system of Toluene and Ethanol , which often provides a finer control over the solubility gradient. Toluene will act as the primary solvent in which this compound is soluble when hot, and ethanol will act as an anti-solvent to reduce the solubility upon cooling, promoting crystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the detailed steps for the purification of crude this compound.
Apparatus and Reagents
-
Crude this compound
-
Toluene (Reagent Grade)
-
Ethanol (95% or Absolute)
-
Activated Charcoal (decolorizing agent, optional)
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate with a stirrer
-
Magnetic stir bar
-
Short-stemmed or stemless glass funnel
-
Fluted filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
1. Dissolution of the Crude Product:
-
Place a measured amount of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of toluene to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring.
-
Continue to add small portions of hot toluene until the solid completely dissolves.[3][15] It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[1]
2. Decolorization (Optional):
-
If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution. The amount should be approximately 1-2% of the weight of the crude solid.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
3. Hot Filtration:
-
This step is necessary to remove insoluble impurities and, if used, the activated charcoal.[4][5][6]
-
Preheat a second Erlenmeyer flask containing a small amount of the recrystallization solvent (toluene) on the hot plate. This will keep the receiving flask warm and prevent premature crystallization.
-
Place a short-stemmed or stemless funnel with fluted filter paper into the neck of the preheated receiving flask.
-
Quickly pour the hot solution of this compound through the fluted filter paper in portions.[4] Keeping the solution hot during this process is critical to prevent the desired compound from crystallizing on the filter paper.[6]
4. Crystal Formation:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[15]
5. Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold solvent mixture (toluene/ethanol).
-
Turn on the vacuum and pour the crystalline slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
6. Washing the Crystals:
-
With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol.[16] This will remove any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product.
7. Drying the Purified Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator.
-
Once the crystals are completely dry, weigh them to determine the final yield.
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
Quantitative Data and Expected Outcomes
The following table summarizes the key parameters and expected results for this recrystallization protocol.
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Toluene/Ethanol | Toluene provides good solubility at high temperatures, while ethanol acts as an anti-solvent to promote crystallization upon cooling. |
| Solvent to Solute Ratio | To be determined experimentally (minimal amount for dissolution) | Using the minimum amount of hot solvent maximizes the recovery of the purified product. |
| Dissolution Temperature | Boiling point of Toluene (~111 °C) | Ensures complete dissolution of the target compound. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, well-defined crystals and maximizes the yield. |
| Washing Solvent | Ice-cold Ethanol | Removes adhering impurities without significantly dissolving the purified product. |
| Expected Yield | > 85% | Dependent on the initial purity of the crude material and careful execution of the protocol. |
| Expected Purity | > 99% (by HPLC or other analytical methods) | Recrystallization is a highly effective method for achieving high purity. |
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly. | Add more solvent, reheat to dissolve the oil, and allow to cool more slowly. Consider using a lower-boiling solvent. |
| No Crystals Form | Too much solvent was used, or the solution was not sufficiently saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Ensure the receiving flask and funnel are preheated. Filter the solution in small, quick portions. Add a small amount of hot solvent to redissolve any crystals that have formed. |
| Low Recovery | Too much solvent was used, the crystals were washed with too much cold solvent, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent. Use a minimal amount of ice-cold washing solvent. Consider a different solvent system. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting a suitable solvent system and meticulously following the outlined protocol, researchers can obtain a high-purity product essential for various applications in research and development. The principles and procedures detailed in this application note provide a solid foundation for the successful purification of this and other related anthraquinone derivatives.
References
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
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1.5E: Hot Filtration - Chemistry LibreTexts. (URL: [Link])
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Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents... - ResearchGate. (URL: [Link])
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Anthraquinone - Wikipedia. (URL: [Link])
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Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system - PubMed. (URL: [Link])
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Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (URL: [Link])
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EXTRACTION OF ANTHRAQUINONE DERIVATIVES FROM RHUBARB RHIZOMES AND THEIR ANTIBACTERIAL TESTS - World Scientific Publishing. (URL: [Link])
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Recrystallization. (URL: [Link]_ handout.pdf)
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Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone - DergiPark. (URL: [Link])
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1,5-Dichloroanthraquinone | C14H6Cl2O2 | CID 6711 - PubChem - NIH. (URL: [Link])
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Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - MDPI. (URL: [Link])
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1,5-DIHYDROXYANTHRAQUINONE Eight Chongqing Chemdad Co.. (URL: [Link])
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Identification and characterization of methoxy- and dimethoxyhydroquinone 1,2-dioxygenase from Phanerochaete chrysosporium - PMC - PubMed Central. (URL: [Link])
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Application Notes and Protocols for 1,5-Diphenoxyanthraquinone in Organic Electronics
For: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The Potential of Anthraquinone Scaffolds in Organic Electronics
The field of organic electronics hinges on the rational design of novel π-conjugated systems that exhibit favorable charge transport and photophysical properties. Among the vast library of organic scaffolds, anthraquinone and its derivatives present a compelling platform. The inherent electron-deficient nature of the anthraquinone core makes it a promising building block for n-type and ambipolar semiconductors, which are crucial components in a variety of organic electronic devices. While much research has focused on amino- and alkyl-substituted anthraquinones, the exploration of aryloxy-substituted derivatives remains a promising, yet less-traveled, avenue.
This technical guide focuses on 1,5-diphenoxyanthraquinone, a molecule of significant interest for its potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). The introduction of phenoxy groups at the 1 and 5 positions of the anthraquinone core is anticipated to modulate the electronic properties, solubility, and solid-state packing of the material, thereby influencing its performance in electronic devices. The phenoxy substituents can enhance solubility in common organic solvents, facilitating solution-based processing, a key advantage for low-cost, large-area device fabrication.[1] Furthermore, the electron-donating character of the phenoxy groups, coupled with the electron-accepting anthraquinone core, may lead to interesting intramolecular charge-transfer (ICT) characteristics.[2]
This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of this compound in the realm of organic electronics.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid anthraquinone core with flexible phenoxy side groups. This combination of a planar, electron-accepting moiety and electron-donating substituents suggests its potential as a versatile organic semiconductor.
| Property | Value/Description | Source |
| Molecular Formula | C₂₆H₁₆O₄ | Inferred |
| Molecular Weight | 392.41 g/mol | Inferred |
| CAS Number | 82-21-3 | Chemical Supplier |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and toluene | Inferred |
Synthesis of this compound
The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction.[3][4][5][6][7] This method is a robust and widely used technique for the formation of aryl ethers. The proposed synthetic route starts from readily available 1,5-dichloroanthraquinone and sodium phenolate.
Caption: Proposed synthesis of this compound via Ullmann condensation.
Protocol for Synthesis of this compound
Materials:
-
1,5-Dichloroanthraquinone
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of Sodium Phenolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene. To this, add phenol (2.2 equivalents). While stirring, carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The resulting suspension is sodium phenolate.
-
Ullmann Condensation: To the flask containing the sodium phenolate, add 1,5-dichloroanthraquinone (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents). Add anhydrous DMF to the mixture.
-
Reaction: Heat the reaction mixture to 160-180 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water and stir. The crude product should precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water and then with methanol. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Potential Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
The anthraquinone core is a known electron-deficient system, which suggests that this compound could function as an n-type or ambipolar semiconductor in OFETs. The phenoxy groups may influence the molecular packing in the solid state, which is a critical determinant of charge carrier mobility.
Hypothesized Role: Active semiconductor layer.
Device Architecture: A common bottom-gate, top-contact OFET architecture is a suitable platform for testing this compound.
Caption: Schematic of a bottom-gate, top-contact OFET.
Protocol for OFET Fabrication and Characterization:
-
Substrate Preparation: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Deposit a thin film of this compound onto the treated dielectric surface. This can be done by:
-
Solution Shearing or Spin-Coating: Dissolve the synthesized this compound in a suitable organic solvent (e.g., chloroform, toluene) and deposit it onto the substrate.
-
Thermal Evaporation: If the compound is thermally stable, it can be sublimed under high vacuum to form a crystalline thin film.
-
-
Source-Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.
-
Device Characterization: Measure the electrical characteristics of the fabricated OFETs in a probe station under an inert atmosphere. Key parameters to determine are the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth).
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are well-known for their applications in OLEDs, often as blue emitters or host materials.[8] The photophysical properties of this compound, particularly its fluorescence spectrum and quantum yield, will determine its suitability for OLED applications. Depending on its HOMO/LUMO energy levels, it could potentially be used as an emissive layer, a host for a fluorescent or phosphorescent dopant, or a charge-transporting layer.
Hypothesized Roles: Emissive layer, host material, or electron-transporting layer.
Device Architecture: A simplified multilayer OLED structure can be used for initial testing.
Caption: A representative multilayer OLED architecture.
Protocol for OLED Fabrication and Characterization:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are used as the anode. Clean the substrates as described for OFETs.
-
Layer Deposition: Sequentially deposit the organic layers and the cathode by thermal evaporation under high vacuum. A typical layer stack would be:
-
Hole-Transport Layer (HTL), e.g., N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD).
-
Emissive Layer (EML): this compound. This layer could also be a host-dopant system where this compound is the host.
-
Electron-Transport Layer (ETL), e.g., tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Cathode: A thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al).
-
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip.
-
Device Characterization: Measure the electroluminescence (EL) spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device.
Organic Solar Cells (OSCs)
In OSCs, a blend of an electron-donating and an electron-accepting material forms the active layer (bulk heterojunction). Given the electron-accepting nature of the anthraquinone core, this compound could potentially be used as an acceptor material in conjunction with a suitable polymer donor.
Hypothesized Role: Electron-acceptor material in the active layer.
Device Architecture: A conventional bulk heterojunction OSC architecture.
Caption: A conventional bulk heterojunction OSC structure.
Protocol for OSC Fabrication and Characterization:
-
Substrate Preparation: Use patterned ITO-coated glass substrates, cleaned as previously described.
-
Hole-Injection Layer Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal.
-
Active Layer Deposition: Prepare a solution containing a blend of a suitable polymer donor (e.g., P3HT) and this compound (acceptor) in a common organic solvent. Spin-coat this blend onto the PEDOT:PSS layer to form the bulk heterojunction.
-
Cathode Deposition: Deposit the cathode (e.g., calcium followed by aluminum) by thermal evaporation under high vacuum.
-
Device Characterization: Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to understand its potential for electronic applications.
| Characterization Technique | Information Gained |
| UV-Visible Spectroscopy | Optical bandgap, absorption spectrum. |
| Photoluminescence Spectroscopy | Emission spectrum, fluorescence quantum yield. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap, redox stability. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting point, crystallization behavior. |
| X-ray Diffraction (XRD) | Crystalline structure and molecular packing in thin films. |
| Atomic Force Microscopy (AFM) | Thin film morphology and surface roughness. |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, candidate for applications in organic electronics. Its synthesis via established methods like the Ullmann condensation appears feasible. Based on the fundamental properties of the anthraquinone core, it holds potential as an n-type or ambipolar semiconductor for OFETs, an emissive or host material in OLEDs, and an acceptor material in OSCs. The protocols detailed in this guide provide a roadmap for the synthesis, device fabrication, and characterization of this compound. Further research is warranted to experimentally validate these proposed applications and to fully elucidate the structure-property relationships of this intriguing class of materials.
References
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The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Photophysical Study of 1,5 - Diaminoanthraquinone in Different Solvents and at Various pH. ResearchGate. [Link]
-
The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Europe PMC. [Link]
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Ullmann condensation. Wikipedia. [Link]
-
Aryl Ethynyl Anthraquinones: a Useful Platform for Targeting Telomeric G-quadruplex Structures. Royal Society of Chemistry. [Link]
- Process for the production of 1,5-dihydroxyanthraquinone.
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]
-
The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. National Institutes of Health. [Link]
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]
-
1,5-Diaminoanthraquinone. PubChem. [Link]
-
Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor. ResearchGate. [Link]
-
Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Technological University of the Shannon: Midlands Midwest. [Link]
-
Phenothiazine-anthraquinone donor-acceptor molecules: synthesis, electronic properties and DFT-TDDFT computational study. PubMed. [Link]
-
Acene-based organic semiconductors for organic light-emitting diodes and perovskite solar cells. Journal of Materials Chemistry C. [Link]
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Organic Semiconductors. 1-Material. [Link]
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Synthesis and properties of an anthraquinone-based redox switch for molecular electronics. Semantic Scholar. [Link]
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Spectral investigations on 1,5-dipiperidino anthraquinone. PubMed. [Link]
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The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [Link]
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Synthesis of anthraquinone based electroactive polymers: A critical review. Nottingham Trent University. [Link]
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Application Notes and Protocols for the Synthesis of 1,5-Diphenoxyanthraquinone Derivatives with Enhanced Properties
Introduction
Anthraquinone derivatives are a significant class of organic compounds, recognized for their diverse applications in textiles, cosmetics, and cellular imaging.[1] Recently, their pharmacological potential as antifungal, antiviral, and anti-inflammatory agents has garnered considerable interest.[1] Among these, 1,5-diphenoxyanthraquinone and its derivatives are of particular importance due to their unique structural and electronic properties, which can be tailored to enhance specific functionalities. This document provides a detailed guide for the synthesis of this compound derivatives, focusing on methodologies that yield compounds with enhanced properties suitable for advanced applications in drug development and materials science.
The core synthetic strategy often revolves around the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[2][3] This application note will delve into the nuances of this reaction, providing protocols that have been optimized for high yield and purity. Furthermore, we will explore how modifications to the phenoxy substituents can be strategically employed to modulate the physicochemical and biological properties of the resulting derivatives.
Core Synthetic Strategy: The Ullmann Condensation
The Ullmann condensation is a cornerstone in the synthesis of aryl ethers and has been effectively adapted for the preparation of this compound derivatives.[2][3] The reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst.[3] While historically plagued by harsh reaction conditions such as high temperatures and the use of strong bases, modern advancements have led to milder and more efficient protocols.[3][4]
Key parameters that influence the success of the Ullmann condensation include the choice of catalyst, solvent, base, and reaction temperature. Traditional methods often required stoichiometric amounts of copper powder at temperatures exceeding 200°C.[3][5] However, the use of soluble copper catalysts and microwave-assisted heating can significantly reduce reaction times and improve yields.[6]
Generalized Reaction Scheme
The synthesis of this compound derivatives typically starts from 1,5-dichloroanthraquinone or 1,5-dihydroxyanthraquinone. The choice of starting material dictates the specific reaction conditions.
Caption: Generalized synthetic routes to 1,5-disubstituted anthraquinone derivatives.
Protocols for Synthesis
Protocol 1: Ullmann Condensation of 1,5-Dichloroanthraquinone with Substituted Phenols
This protocol details the synthesis of this compound derivatives from 1,5-dichloroanthraquinone and various substituted phenols. The introduction of different functional groups on the phenol ring allows for the fine-tuning of the final product's properties.
Materials:
-
1,5-Dichloroanthraquinone
-
Substituted Phenol (e.g., 4-methoxyphenol, 4-nitrophenol)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,5-dichloroanthraquinone (1.0 eq), the substituted phenol (2.5 eq), copper(I) iodide (0.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 1,5-dichloroanthraquinone.
-
Reaction Execution: Heat the reaction mixture to 130-140 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a 1 M aqueous solution of hydrochloric acid (HCl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.
Protocol 2: Microwave-Assisted Ullmann Coupling
For a more rapid and efficient synthesis, microwave irradiation can be employed. This method often leads to higher yields in shorter reaction times.[6]
Materials:
-
Bromaminic acid (as a model anthraquinone derivative)
-
Alkyl or Aryl Amine
-
Elemental Copper
-
Phosphate Buffer
Procedure:
-
Reaction Mixture: In a microwave-safe vessel, combine bromaminic acid (1.0 eq), the desired amine (1.5 eq), and elemental copper (0.1 eq) in a phosphate buffer solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for 2-30 minutes.[6]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction vessel and follow the workup and purification steps outlined in Protocol 1. The typical total time for this protocol, including workup, is 1-3 hours.[6]
Protocol 3: Acylation of 1,5-Dihydroxyanthraquinone
An alternative route to functionalized 1,5-disubstituted anthraquinones involves the acylation of 1,5-dihydroxyanthraquinone.[7] This method is particularly useful for introducing ester functionalities, which can enhance properties such as solubility and biological activity.[7]
Materials:
-
1,5-Dihydroxyanthraquinone (Anthrarufin)
-
Acyl Chloride (e.g., Butyryl chloride, Benzoyl chloride)
-
Pyridine or Sodium Hydride (NaH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reactant Preparation: Dissolve 1,5-dihydroxyanthraquinone (1.0 eq) in anhydrous pyridine or suspend it in anhydrous THF.
-
Reagent Addition: If using pyridine, cool the solution to 0 °C and add the acyl chloride (2.2 eq) dropwise. If using NaH, add sodium hydride (2.2 eq) to the THF suspension at 0 °C, stir for 30 minutes, and then add the acyl chloride dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the 1,5-bis(acyloxy)anthraquinone derivative.[7]
Enhancing Properties through Substitution
The strategic introduction of substituents onto the phenoxy rings can significantly alter the properties of the this compound derivatives.
| Substituent Group | Effect on Properties | Potential Applications |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density, potential for enhanced fluorescence, and altered redox potentials. | Fluorescent probes, organic electronics.[8] |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Lowered LUMO energy levels, potential for improved electron-accepting capabilities. | Electron transport materials, sensors. |
| Halogens (e.g., -F, -Cl, -Br) | Increased lipophilicity, potential for enhanced biological activity and altered crystal packing. | Pharmaceuticals, materials science.[9] |
| Bulky groups (e.g., -tBu) | Steric hindrance can prevent aggregation, leading to enhanced fluorescence in the solid state.[10] | Solid-state lighting, OLEDs. |
| Thioether linkages | Can lead to fluorescent analogues with potential applications in drug delivery and sensor studies.[8] | Bioimaging, theranostics. |
Characterization of Derivatives
Thorough characterization of the synthesized this compound derivatives is crucial to confirm their structure and purity.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the phenoxy groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compounds.
-
Elemental Analysis: To determine the elemental composition.
Workflow for Synthesis and Characterization
Caption: A streamlined workflow for the synthesis and characterization of this compound derivatives.
Conclusion
The synthesis of this compound derivatives via methods like the Ullmann condensation offers a versatile platform for developing novel compounds with tailored properties. By carefully selecting starting materials and reaction conditions, and by strategically functionalizing the phenoxy substituents, researchers can create a diverse library of molecules with enhanced fluorescence, biological activity, and electronic properties. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of these promising compounds, paving the way for their application in various scientific and technological fields.
References
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
PubMed. Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation. Available at: [Link]
- Google Patents. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone.
-
Beilstein Journals. Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Available at: [Link]
- Google Patents. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone.
-
ResearchGate. Rapid, efficient and one pot synthesis of anthraquinone derivatives catalyzed by Lewis acid/methanesulfonic acid under heterogeneous conditions | Request PDF. Available at: [Link]
-
MDPI. Photophysical Properties of Anthracene Derivatives. Available at: [Link]
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Available at: [Link]
-
American Journal of Organic Chemistry. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
DergiPark. Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone. Available at: [Link]
-
Liberty University. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. Available at: [Link]
-
NIH. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Available at: [Link]
-
Semantic Scholar. Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities. Available at: [Link]
-
Liberty University. ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Available at: [Link]
-
sioc-journal.cn. Synthesis and Photo-Initiative Properties of [1,5-Di-(N,N'-dialkylamino)- anthraquinone Derivatives Containing Functional Acryloyl Groups]. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
ResearchGate. An Efficient Synthesis of Substituted Anthraquinones and Naphthoquinones. | Request PDF. Available at: [Link]
-
NIH. Synthesis and biochemical characterization of naphthoquinone derivatives targeting bacterial histidine kinases. Available at: [Link]
-
Der Pharma Chemica. Newer Applications of 1,5-Benzothiazepines and their anticonvulsant activity. Available at: [Link]
-
MDPI. An Experimental and Theoretical Study of Dye Properties of Thiophenyl Derivatives of 2-Hydroxy-1,4-naphthoquinone (Lawsone). Available at: [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. people.umass.edu [people.umass.edu]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]
- 10. Photophysical Properties of Anthracene Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1,5-Diphenoxyanthraquinone
Welcome to the technical support center for the synthesis of 1,5-diphenoxyanthraquinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable molecule. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanism, offer robust troubleshooting strategies for common experimental hurdles, and present detailed, field-tested methodologies. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to intelligently optimize the process for your specific needs.
Understanding the Core Chemistry: The Ullmann Condensation
The synthesis of this compound is typically achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the formation of a carbon-oxygen bond between an aryl halide (or a related precursor) and a phenol. In our case, a 1,5-disubstituted anthraquinone is reacted with phenol in the presence of a copper catalyst and a base.
The generally accepted mechanism for the Ullmann diaryl ether synthesis involves the following key steps:
-
Formation of a Copper-Phenoxide Complex: The base deprotonates the phenol to form a more nucleophilic phenoxide, which then coordinates with the copper(I) catalyst.
-
Oxidative Addition: The aryl halide (e.g., 1,5-dichloroanthraquinone) adds to the copper complex, leading to a copper(III) intermediate.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.
The efficiency of this catalytic cycle is highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and temperature, all of which will be addressed in the following sections.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the challenges you may encounter during your experiments.
Low or No Product Yield
Question: I am not getting any, or very little, of the desired this compound. What are the likely causes and how can I fix this?
Answer: Low or no product yield is a common issue that can often be traced back to a few key areas of the experimental setup.
-
Inactive Catalyst: The copper catalyst is the heart of the Ullmann condensation. If it is old, oxidized, or of poor quality, the reaction will not proceed efficiently.
-
Solution: Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). For solid copper catalysts, activation may be necessary. This can be achieved by washing the copper powder with a dilute acid solution to remove any surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.[1]
-
-
Insufficient Base: The base plays a critical role in deprotonating the phenol to form the active nucleophile (phenoxide). If the base is too weak or used in insufficient quantity, the reaction will be slow or may not start at all.
-
Solution: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this reaction. Ensure the base is finely powdered and thoroughly dried before use. A molar excess of the base (typically 2-3 equivalents relative to the phenol) is recommended to drive the reaction to completion.
-
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants to a reasonable extent and have a high enough boiling point to accommodate the required reaction temperature.
-
Solution: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often used for Ullmann condensations.[1] The choice of solvent can significantly impact the reaction rate and yield, so it may be necessary to screen a few different options.
-
-
Reaction Temperature is Too Low: Traditional Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.
-
Solution: Ensure your reaction is heated to the appropriate temperature. If using a lower-boiling solvent, consider switching to one with a higher boiling point. The use of microwave irradiation can also be an effective way to rapidly heat the reaction and reduce reaction times.
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products, making purification difficult. What are these impurities and how can I minimize their formation?
Answer: The formation of side products is a common challenge in cross-coupling reactions. In the synthesis of this compound, you may encounter the following:
-
Monosubstituted Product (1-phenoxy-5-chloroanthraquinone or 1-phenoxy-5-nitroanthraquinone): This is often the major side product and arises from incomplete reaction.
-
Solution: Increase the reaction time and/or temperature to drive the reaction to completion. Ensure you are using a sufficient excess of phenol and base. The use of a ligand, such as N,N-dimethylglycine or a phenanthroline derivative, can accelerate the second substitution step.[2]
-
-
Hydroxylated Anthraquinone (from hydrolysis of the starting material): If there is moisture in your reaction, the starting material can be hydrolyzed to the corresponding hydroxyanthraquinone.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Homocoupling of Phenol (forming biphenyl ethers): While less common, this can occur at very high temperatures.
-
Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing side reactions.
-
The formation of these impurities can often be minimized by carefully controlling the reaction conditions and by using high-purity starting materials.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 1,5-dichloroanthraquinone or 1,5-dinitroanthraquinone?
A1: Both 1,5-dichloroanthraquinone and 1,5-dinitroanthraquinone can be used as starting materials. The choice often depends on availability, cost, and the specific reaction conditions you are equipped to handle. 1,5-dichloroanthraquinone is generally more reactive towards nucleophilic substitution.[3] However, the synthesis of 1,5-dichloroanthraquinone itself can be a multi-step process.[4][5][6] 1,5-dinitroanthraquinone is often more readily available as it can be synthesized by the direct nitration of anthraquinone.[7][8][9] The nitro groups are good leaving groups in nucleophilic aromatic substitution, but the reactions may require slightly harsher conditions.
Q2: Do I need to use a ligand for this reaction?
A2: While the traditional Ullmann reaction is often performed without a ligand, the use of a ligand can significantly improve the reaction rate, yield, and substrate scope, often allowing for milder reaction conditions. For the synthesis of this compound, a ligand is highly recommended to ensure complete disubstitution and to minimize the formation of the monosubstituted side product. N,N-dimethylglycine is a cost-effective and efficient ligand for this type of reaction.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. You can spot the reaction mixture alongside the starting material and the pure product (if available) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material and the appearance of the product spot will indicate the progress of the reaction.
Q4: What is the best way to purify the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of solvents. If significant amounts of impurities are present, column chromatography on silica gel may be necessary. A typical eluent system for column chromatography would be a gradient of hexane and ethyl acetate.
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of this compound from both 1,5-dichloroanthraquinone and 1,5-dinitroanthraquinone.
Protocol 1: Synthesis from 1,5-Dichloroanthraquinone
This protocol is adapted from similar Ullmann-type reactions.[10]
Materials:
-
1,5-Dichloroanthraquinone (1.0 eq)
-
Phenol (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylglycine (0.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dichloroanthraquinone, phenol, potassium carbonate, copper(I) iodide, and N,N-dimethylglycine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the mixture for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis from 1,5-Dinitroanthraquinone
This protocol is based on the nucleophilic substitution of dinitroanthraquinones.[11]
Materials:
-
1,5-Dinitroanthraquinone (1.0 eq)
-
Phenol (3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dinitroanthraquinone, phenol, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take 24-48 hours to reach completion.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 1,5-Dichloroanthraquinone or 1,5-Dinitroanthraquinone | Choice depends on availability and reactivity. |
| Nucleophile | Phenol (2.5-3.0 eq) | Excess phenol drives the reaction to completion. |
| Catalyst | Copper(I) Iodide (CuI) (0.1 eq) | An effective and commonly used copper catalyst. |
| Ligand | N,N-Dimethylglycine (0.2 eq) | Accelerates the reaction and improves yield.[2] |
| Base | Potassium Carbonate (K₂CO₃) (3.0-4.0 eq) | A strong enough base to deprotonate phenol. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents are ideal. |
| Temperature | 120-150 °C | Sufficient thermal energy to overcome the activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric oxygen and moisture. |
Visualizations
Reaction Workflow
Caption: A troubleshooting flowchart for low-yield synthesis of this compound.
References
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]
- 7. US4158009A - Process for preparing 1,5-dinitroanthraquinone - Google Patents [patents.google.com]
- 8. Method for synthesizing 1, 5-dinitroanthraquinone by continuous flow micro-channel reactor - Eureka | Patsnap [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Crystallization of 1,5-Diphenoxyanthraquinone
Welcome to the technical support center for 1,5-Diphenoxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization of this compound. Poor crystallinity is a common bottleneck, and this resource provides in-depth troubleshooting guides and frequently asked questions to help you obtain high-quality single crystals suitable for your downstream applications, including X-ray diffraction.
I. Understanding the Molecule: Why is Crystallization Challenging?
This compound possesses a rigid, planar anthraquinone core flanked by two bulky and somewhat flexible phenoxy groups. This molecular architecture presents specific challenges for crystal packing:
-
Steric Hindrance: The phenoxy groups can rotate, creating multiple low-energy conformations that can disrupt the long-range order necessary for a well-defined crystal lattice.
-
Lack of Strong Intermolecular Interactions: While π-π stacking of the anthraquinone core can occur, the molecule lacks strong hydrogen bond donors or acceptors, which often guide crystal packing.[1]
-
Tendency to Form Amorphous Solids or Oils: Rapid precipitation often doesn't allow sufficient time for the molecules to orient themselves into a thermodynamically stable crystal lattice, resulting in disordered solids or oils.
This guide will walk you through a logical, systematic approach to overcome these intrinsic challenges.
II. Troubleshooting Workflow for Poor Crystallinity
When faced with poor crystal formation, a systematic approach is crucial. The following workflow provides a step-by-step process to diagnose and solve common crystallization problems.
Sources
Minimizing impurities in the synthesis of 1,5-Diphenoxyanthraquinone
Introduction: The Criticality of Purity in 1,5-Diphenoxyanthraquinone Synthesis
Welcome to the technical support center for the synthesis of this compound. This molecule is a vital intermediate in the development of high-performance dyes, advanced polymers, and specialized electronic materials. For researchers, scientists, and drug development professionals, achieving high purity is not merely a goal but a prerequisite for ensuring predictable performance, safety, and reproducibility in downstream applications. The presence of even minor impurities can drastically alter the material's properties and biological activity.
This guide is structured as a dynamic resource to address the common and complex challenges encountered during the synthesis, which is most commonly achieved via a copper-catalyzed Ullmann condensation.[1][2] We will delve into the mechanistic underpinnings of impurity formation and provide actionable, field-proven strategies to mitigate them, ensuring your synthesis is both successful and reliable.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis. Each question is designed to diagnose an issue and provide a comprehensive solution grounded in chemical principles.
Question 1: My final product yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality. The Ullmann condensation is sensitive to several parameters that must be carefully controlled.
Answer:
Several factors can contribute to low yields. Let's break them down systematically:
-
Inactive Catalyst System: The classic Ullmann reaction required stoichiometric copper and harsh temperatures.[2] Modern, ligand-accelerated protocols use catalytic copper, but the catalyst's active state, Cu(I), is critical.
-
Causality: If using Cu(0) or Cu(II) precursors, they must be efficiently converted to the active Cu(I) species in situ. The presence of oxygen can oxidize Cu(I) to the less active Cu(II), stalling the catalytic cycle.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Degas your solvent and reagents before use.
-
Ligand Choice: Employ a suitable ligand. Ligands like N,N-dimethyl glycine or 1,10-phenanthroline stabilize the Cu(I) center, increase its solubility, and facilitate the oxidative addition step, often allowing for lower reaction temperatures.[1]
-
Catalyst Source: Use a high-purity copper source. Copper(I) salts like CuI or CuBr are often more efficient than starting with Cu(0) or Cu(II) salts.
-
-
-
Insufficient Base Strength or Solubility: The base is required to deprotonate phenol, forming the active phenoxide nucleophile.
-
Causality: If the base is too weak or is not soluble in the reaction medium, the concentration of the phenoxide will be too low to drive the reaction forward efficiently.
-
Solution:
-
Potassium carbonate (K₂CO₃) is a common choice. However, for less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective due to its higher basicity and solubility in polar aprotic solvents.
-
-
-
Presence of Water: Moisture is detrimental to the reaction.
-
Causality: Water will react with the base, quenching it. It can also hydrolyze the starting material or product under high temperatures and promote unwanted side reactions.
-
Solution: Use anhydrous solvents and dry your reagents thoroughly. Dry the 1,5-dichloroanthraquinone and the base in a vacuum oven before use. Ensure the phenol is of high purity and low water content.
-
Question 2: HPLC analysis shows a significant peak corresponding to 1-chloro-5-phenoxyanthraquinone. How can I drive the reaction to completion and minimize this monosubstituted impurity?
The presence of the monosubstituted intermediate is the most common process-related impurity. Its formation indicates an incomplete reaction at the second reactive site.
Answer:
Minimizing the 1-chloro-5-phenoxyanthraquinone impurity requires pushing the reaction equilibrium towards the disubstituted product. This is a classic challenge of controlling a sequential reaction.
-
Core Cause: The second substitution is often slower than the first due to electronic and steric effects. Once one chloro group is replaced by a phenoxy group, the electron-withdrawing character of the anthraquinone system is slightly reduced, deactivating the second chloro group towards nucleophilic attack.
-
Strategic Solutions:
-
Stoichiometric Control:
-
Action: Increase the molar ratio of the sodium phenolate (or phenol/base). Instead of using 2.0 equivalents, try using 2.2 to 2.5 equivalents.
-
Causality: According to Le Châtelier's principle, increasing the concentration of a reactant (the phenoxide) will drive the reaction forward, increasing the rate of the second substitution and consuming the monosubstituted intermediate.
-
-
Increased Reaction Time and/or Temperature:
-
Action: Extend the reaction time at the target temperature. If the reaction stalls, a modest increase in temperature (e.g., by 10-15 °C) can be beneficial.
-
Causality: The second substitution has a higher activation energy. Providing more thermal energy and allowing more time increases the probability of overcoming this barrier. Monitor the reaction progress by TLC or HPLC to avoid product degradation from excessive heat.
-
-
Solvent and Catalyst Optimization:
-
Action: Ensure your solvent can fully solubilize the intermediate species. High-boiling polar aprotic solvents like NMP, DMSO, or DMAc are excellent choices.
-
Causality: Poor solubility of the monosubstituted intermediate can cause it to precipitate or simply reduce its availability to react with the catalyst and phenoxide, effectively halting the reaction at that stage. A well-chosen ligand can also improve the solubility and reactivity of the copper complex.
-
-
The following table summarizes the recommended adjustments:
| Parameter | Standard Condition | Optimized Condition for Disubstitution | Rationale |
| Phenol/Base Equiv. | 2.0 - 2.1 | 2.2 - 2.5 | Increases nucleophile concentration, driving the second substitution. |
| Temperature | 160-180 °C | 180-200 °C (monitor for degradation) | Provides sufficient activation energy for the more difficult second substitution. |
| Reaction Time | 8-12 hours | 12-24 hours (monitor by HPLC) | Allows more time for the slower second reaction to proceed to completion. |
Question 3: My crude product is a dark, tarry material that is very difficult to purify. What side reactions are causing this, and how can they be prevented?
The formation of dark, insoluble tars indicates product degradation or polymerization, typically caused by excessive thermal stress or reactive impurities.
Answer:
This is a clear sign of side reactions outcompeting the desired Ullmann coupling. The primary culprits are typically related to temperature and atmospheric control.
-
Thermal Decomposition:
-
Causality: Anthraquinone derivatives, while generally robust, can undergo decomposition or polymerization at very high temperatures (>220 °C), especially in the presence of catalytic metals and bases. This is exacerbated by prolonged reaction times.
-
Prevention:
-
Use a Modern Catalyst System: Employ a ligand-accelerated copper catalyst. This is the most effective way to lower the required reaction temperature into a safer range (150-190 °C), thereby minimizing thermal degradation.[3][4]
-
Precise Temperature Control: Use a reactor with accurate and stable temperature control (e.g., an oil bath or heating mantle with a thermocouple controller). Avoid localized overheating ("hot spots").
-
-
-
Oxidative Side Reactions:
-
Causality: If the inert atmosphere is compromised, oxygen can promote the oxidative coupling of phenol, leading to polyphenolic tars. It can also lead to the formation of hydroxylated anthraquinone impurities, which are often highly colored.
-
Prevention: As mentioned in Q1, maintain a strict inert atmosphere throughout the reaction and workup. Purge the vessel thoroughly with argon or nitrogen before heating.
-
-
Base-Induced Side Reactions:
-
Causality: Using an excessively strong base (like NaOH or KOH) in combination with high temperatures can sometimes promote unwanted nucleophilic substitution by hydroxide ions, especially if trace water is present. This can lead to impurities like 1-hydroxy-5-phenoxyanthraquinone.
-
Prevention: Use a moderately strong but less nucleophilic base like K₂CO₃ or Cs₂CO₃. Ensure all reagents and solvents are anhydrous.
-
The workflow below illustrates the decision-making process for troubleshooting these issues.
Caption: Troubleshooting logic for common impurity issues.
Frequently Asked Questions (FAQs)
Question 4: What are the best practices for purifying the crude this compound product?
Answer:
A multi-step purification strategy is essential for achieving high purity (>99.5%).
-
Aqueous Workup: After cooling the reaction, the mixture should be treated to remove inorganic salts and excess phenol.
-
Step 1: Acidification. Dilute the reaction mixture with a solvent like toluene and wash with dilute acid (e.g., 1M HCl) to neutralize the base.
-
Step 2: Base Wash. Wash with a dilute base solution (e.g., 1M NaOH) to remove unreacted phenol by converting it to the water-soluble sodium phenolate.
-
Step 3: Water Wash. Wash with brine to remove residual salts and break any emulsions.
-
-
Solvent Recrystallization: This is the most powerful tool for removing process-related impurities.
-
Principle: The goal is to find a solvent system where this compound has high solubility at elevated temperatures but low solubility at room temperature, while the impurities (especially the monosubstituted one) remain in the mother liquor.
-
Recommended Solvents:
-
Acetic Acid: Often provides excellent purity but can be difficult to remove completely.[5]
-
Toluene or Xylene: Good for removing more polar impurities.
-
DMF/Water or DMAc/Methanol: A polar aprotic solvent is used to dissolve the crude product, followed by the slow addition of an anti-solvent (like water or methanol) to induce crystallization. This method is highly effective.
-
-
-
Column Chromatography:
-
While effective, column chromatography is generally reserved for small-scale lab preparations due to cost and scalability issues.[6] A silica gel column with a hexane/ethyl acetate or toluene/acetone gradient can provide excellent separation.
-
Question 5: Can I use 1,5-dinitroanthraquinone as a starting material instead of 1,5-dichloroanthraquinone?
Answer:
Yes, it is chemically possible, but it presents different challenges. The reaction would involve a nucleophilic aromatic substitution where the phenoxide displaces the nitro groups.
-
Advantages: 1,5-dinitroanthraquinone can sometimes be a more accessible or cost-effective starting material.[7]
-
Challenges:
-
Harsher Conditions: Nitro groups are generally less reactive leaving groups than chloro groups in this specific context, often requiring higher temperatures or more forcing conditions, which can increase the risk of side reactions.
-
Different Impurity Profile: The side reactions will be different. Incomplete substitution would yield 1-nitro-5-phenoxyanthraquinone. Reduction of the nitro groups is also a potential side reaction.
-
Safety: Reactions with nitroaromatic compounds at high temperatures require careful safety assessment due to their potential for thermal instability.
-
While the synthesis from 1,5-dichloroanthraquinone is generally more common and controllable, the dinitro route is a valid alternative if the process is carefully developed and optimized.[8]
Appendix: Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound
This protocol incorporates best practices to minimize impurity formation.
Reagents & Equipment:
-
1,5-Dichloroanthraquinone (1.0 equiv)
-
Phenol (2.4 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethyl Glycine (0.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Charge the flask with 1,5-dichloroanthraquinone, K₂CO₃, CuI, and N,N-dimethyl glycine.
-
Inerting: Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the phenol followed by the anhydrous DMF.
-
Reaction: Begin stirring and heat the mixture to 150-160 °C. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC (e.g., every 4 hours). The reaction is typically complete in 12-18 hours.
-
Workup (Cooling): Once the reaction is complete (starting material and monosubstituted intermediate are below the target threshold), cool the mixture to 80 °C.
-
Workup (Quenching): Slowly pour the warm reaction mixture into a stirred solution of 1M HCl. A solid precipitate will form.
-
Isolation: Filter the solid product and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Phenol Removal: Resuspend the crude solid in a 1M NaOH solution and stir for 1 hour at 50 °C to remove any residual phenol. Filter and wash again with hot water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 80 °C.
-
Purification: Recrystallize the dry product from a suitable solvent system, such as DMF/water or toluene.
The overall synthetic pathway and potential impurity formation routes are visualized below.
Caption: Synthetic pathway and formation of key impurities.
References
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. CN102285889A - Method for producing high-purity 1,5-dinitroanthraquinone - Google Patents [patents.google.com]
- 8. This compound | 82-21-3 [chemicalbook.com]
Strategies to enhance the photostability of 1,5-Diphenoxyanthraquinone
Technical Support Center: 1,5-Diphenoxyanthraquinone
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and actionable protocols for enhancing the photostability of this compound. We will explore the causality behind photodegradation and provide robust, validated strategies to mitigate it during your experiments.
Troubleshooting Guide: Photodegradation Issues
Users frequently encounter challenges related to the light sensitivity of this compound. The extended π-conjugation in the anthraquinone core makes it susceptible to degradation upon absorption of UV and visible light.[1][2] This section addresses the most common problems in a direct question-and-answer format.
| Problem Encountered | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Rapid color fading or change in solution (e.g., from yellow to colorless) under ambient lab light. | Direct photodegradation of the chromophore. The anthraquinone structure absorbs light energy, leading to an excited state that can undergo chemical reactions, breaking the conjugated system responsible for its color. | 1. Minimize Light Exposure: Work under yellow or red light conditions and use amber glassware or foil-wrapped containers.[3] This is the simplest and most effective first step.2. Increase Concentration: Higher drug concentrations can exhibit a self-shielding or "inner filter effect," where molecules on the surface absorb the incident light, protecting the molecules deeper in the solution.[3] |
| Appearance of new, unidentified peaks in HPLC/UPLC-MS after sample preparation or storage. | Formation of photodegradation products. Light exposure, especially in the presence of oxygen, can initiate photo-oxidative pathways, leading to hydroxylated derivatives, cleavage of the phenoxy ether bonds, or further oxidation of the quinone system.[1][4] | 1. Implement Dark Controls: Always prepare and store a "dark control" sample, completely shielded from light (e.g., wrapped in aluminum foil), alongside your experimental samples. This definitively confirms that the new peaks are light-induced.2. Inert Atmosphere: If photo-oxidation is suspected, de-gas your solvent and purge the sample vial headspace with an inert gas like nitrogen or argon before sealing.[3] This removes oxygen, a key participant in many degradation pathways. |
| Inconsistent results in cell-based assays or biological experiments. | Loss of compound potency due to degradation in media or buffer under incubator/microscope lights. The degradation products may also have different biological activities or toxicities. | 1. Add Antioxidants to Media: Incorporate photoprotective antioxidants directly into your formulation or cell culture media. Common choices include α-tocopherol (Vitamin E) or ascorbic acid (Vitamin C).[3][5] They act by scavenging free radicals or quenching reactive oxygen species (ROS) generated during light exposure.[6][7]2. Quantify Before Use: Use a validated analytical method (like HPLC-UV) to confirm the concentration of this compound in your final formulation immediately before starting the experiment. |
| Solid-state formulation (powder, film) shows surface discoloration or changes in physical properties. | Solid-state photodegradation. While slower than in solution, degradation can still occur, often initiated at crystal defect sites. The mechanism can involve the formation of radicals that propagate through the solid. | 1. Formulation with UV Absorbers: Incorporate excipients that absorb UV light, such as titanium dioxide or specific organic molecules that act as competitive absorbers.[8]2. Encapsulation/Complexation: Formulate the compound within a protective matrix. Inclusion complexation with cyclodextrins can shield the molecule from light and oxygen.[3][8][9] Microencapsulation in polymers or liposomes also provides a physical barrier.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the photodegradation of anthraquinone derivatives?
A: The photodegradation of anthraquinones is typically initiated by the absorption of photons (UV-A or visible light), which promotes the molecule to an electronically excited singlet state. From here, it can either relax or undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state is highly reactive and can trigger degradation through several pathways:
-
Hydrogen Abstraction: The excited quinone can abstract a hydrogen atom from a solvent molecule or another species, initiating a free-radical chain reaction.
-
Reactive Oxygen Species (ROS) Generation: The excited anthraquinone can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) or, through electron transfer, a superoxide radical (O₂⁻•). These ROS then attack the ground-state anthraquinone molecule, leading to its destruction.[4]
The phenoxy groups on this compound can also be sites of oxidative attack, potentially leading to cleavage and the formation of phenolic and quinonoid byproducts.
Caption: Simplified photodegradation mechanism for this compound.
Q2: How do I choose the right photostabilizer?
A: The choice depends on your system (solution, solid, biological) and the likely degradation mechanism.
-
Antioxidants/Radical Scavengers: Best for systems where photo-oxidation is the primary degradation route.
-
Butylated hydroxytoluene (BHT): A sterically hindered phenol, excellent for scavenging free radicals in organic solvents.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant, ideal for aqueous and biological systems.[3]
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant, suitable for formulations containing oils or lipids and for use in cell membranes.[3][5]
-
-
Triplet State Quenchers: These molecules deactivate the excited triplet state of the anthraquinone before it can react.
-
Cyclooctatetraene (COT): A classic triplet quencher, though its use may be limited by solubility and compatibility.[10]
-
-
UV Absorbers: These are excipients that preferentially absorb harmful wavelengths of light. This is a formulation strategy rather than a direct chemical stabilization. Examples include benzophenones or titanium dioxide (for solid/suspension formulations).[8]
Q3: What are the standard guidelines for conducting a formal photostability study?
A: The globally recognized standard is the ICH Q1B Guideline .[11] It specifies standardized conditions for confirmatory studies to assess the impact of light on new drug substances and products. The key requirements are:
-
Exposure Levels: Samples must be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV (UVA) energy.[1]
-
Light Sources: The guideline specifies appropriate light sources, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps (ICH Option II).[12]
-
Controls: A "dark control," shielded from light but stored at the same temperature and humidity, is mandatory to separate photodegradation from thermal effects.[1]
-
Analysis: Samples are analyzed for physical changes, potency (assay), and the formation of degradation products.[13]
Experimental Protocols
Protocol 1: ICH Q1B Confirmatory Photostability Testing
This protocol outlines a standard procedure to test the photostability of this compound as a pure substance (drug substance) according to ICH Q1B guidelines.
1. Sample Preparation: a. Prepare two sets of identical samples. For a solid substance, spread a thin layer (e.g., <3 mm) in a chemically inert, transparent container (e.g., a quartz petri dish).[13] For a solution, use a validated, transparent container (e.g., quartz cuvette). b. "Exposed" Sample: Leave one sample container uncovered. c. "Dark Control" Sample: Completely wrap the second container in aluminum foil to block all light.[1]
2. Exposure Conditions: a. Place both the "Exposed" and "Dark Control" samples in a calibrated photostability chamber that conforms to ICH Q1B specifications. b. Expose the samples simultaneously to both visible light and UVA radiation until the minimum exposure levels are met:
- Visible: ≥ 1.2 million lux hours
- UVA: ≥ 200 watt-hours/m² c. Use the chamber's integrated radiometers and photometers to monitor the exposure dose.[12] Maintain a constant temperature (e.g., 25 °C) throughout the study.
3. Post-Exposure Analysis: a. At the end of the exposure period, retrieve both samples. b. Visually inspect for any physical changes (e.g., color, clumping). c. Prepare solutions of both the exposed and dark control samples for analysis. d. Analyze both samples using a validated, stability-indicating HPLC method (see Protocol 2). e. Evaluation: Compare the chromatograms. An increase in impurity peaks or a decrease in the main peak area in the "Exposed" sample relative to the "Dark Control" indicates photodegradation.
Caption: Experimental workflow for ICH Q1B photostability testing.
Protocol 2: HPLC-UV Method for Quantifying Degradation
This protocol provides a starting point for a stability-indicating HPLC method to separate this compound from its potential photodegradants. Note: This method must be fully validated according to ICH Q2(R1) guidelines.
1. Instrumentation & Columns:
- HPLC or UPLC system with a UV/PDA detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase & Gradient:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 1.0 mL/min
- Gradient Program: | Time (min) | % A | % B | | :--- | :--- | :--- | | 0.0 | 50 | 50 | | 15.0 | 5 | 95 | | 20.0 | 5 | 95 | | 20.1 | 50 | 50 | | 25.0 | 50 | 50 |
3. Detection:
- Monitor at the λmax of this compound (determine experimentally, typically in the 250-280 nm and ~400 nm range) and at a lower wavelength (e.g., 220 nm) to detect a broader range of impurities.
4. Forced Degradation for Method Validation: a. To ensure the method is "stability-indicating," you must perform forced degradation studies.[11][13] b. Prepare separate, dilute solutions of this compound. c. Expose them to harsh conditions:
- Photolytic: High-intensity UV/Vis light (beyond ICH Q1B levels).
- Oxidative: Add 3% H₂O₂.
- Acidic: Add 0.1 M HCl and heat.
- Basic: Add 0.1 M NaOH and heat.
- Thermal: Heat the solution. d. Analyze all stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main compound peak (Resolution > 1.5).
References
- Review on photostability studies of formulation. (2024). Google AI Search Grounding API.
- Improvement of Photostability in Formul
- Photostability testing theory and practice. (2021). Q1 Scientific.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.
- A review of photostability in organic solar cells: from mechanisms to improvement strategies. (2025).
- Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. (2020). Physical Chemistry Chemical Physics.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
- Photostability. (n.d.). IAGIM.
- (PDF) Improvement of Photostability in Formulation: A Review. (2008).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- (PDF) NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. (2012).
- NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRAD
- Imaging studies of photodegradation and self-healing in anthraquinone deriv
- Improving the Photostability of Small-Molecule-Based Organic Photovoltaics by Providing a Charge Percolation Pathway of Crystalline Conjug
- (PDF) Photostability testing of pharmaceutical products. (2013).
- Anthraquinone and its derivatives as a recyclable photocatalyst for E cient Photocatalytic Degradation of Rhodamine B in Water u. (2024).
- Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization str
- Photodegradation of Avobenzone: Stabilization effect of antioxidants. (2014).
- Photobiocatalytic Strategies for Organic Synthesis. (n.d.). PubMed Central.
- Strategies to Improve Photostabilities in Ultrasensitive Fluorescence Spectroscopy. (2007).
- Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing m
- Photodegradation enhances the toxic effect of anthracene on skin. (2024). PubMed.
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing mat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06598G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. grid.uns.ac.rs [grid.uns.ac.rs]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. caronscientific.com [caronscientific.com]
- 13. iagim.org [iagim.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,5-Diphenoxyanthraquinone by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, particularly those with pharmaceutical potential, the rigorous validation of purity is not merely a procedural step but a cornerstone of scientific integrity and drug safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 1,5-Diphenoxyanthraquinone. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you in developing a robust, self-validating system for purity determination.
The Significance of Purity in this compound Synthesis
This compound, a derivative of the anthraquinone scaffold, is a molecule of interest in various research and development sectors. Its synthesis, commonly achieved through a copper-catalyzed Ullmann condensation reaction, involves the coupling of a 1,5-disubstituted anthraquinone (typically 1,5-dichloroanthraquinone or 1,5-dinitroanthraquinone) with sodium phenolate.[1] This process, while effective, can result in a spectrum of impurities that must be meticulously identified and quantified.
The presence of unreacted starting materials, partially substituted intermediates, or side-products can significantly impact the compound's biological activity, toxicity profile, and overall stability. Therefore, a validated HPLC method is indispensable for ensuring the purity, safety, and efficacy of the final product.
Understanding the Chromatographic Challenge: Analyte and Impurity Profiles
The primary goal of the HPLC method is to separate this compound from its potential process-related impurities. Based on the Ullmann condensation synthesis route, the following are the most probable impurities:
-
Starting Materials:
-
1,5-Dichloroanthraquinone
-
Phenol
-
-
Intermediates:
-
1-Chloro-5-phenoxyanthraquinone (from incomplete reaction)
-
-
Side-Products:
-
Biphenyl (from the self-coupling of phenol)
-
Other positional isomers (if the starting material is not isomerically pure)
-
All these compounds possess aromatic character, making reversed-phase HPLC the most logical and widely used approach for their separation.[2][3] The separation will be primarily driven by the hydrophobicity of the molecules.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving the desired resolution and sensitivity. Here, we compare two common reversed-phase methods, highlighting the rationale behind the choice of stationary and mobile phases.
Method A: Acetonitrile-Based Mobile Phase
This is a widely applicable method for the analysis of aromatic compounds. Acetonitrile generally offers lower viscosity and a different selectivity compared to methanol.
Method B: Methanol-Based Mobile Phase
Methanol is another common organic modifier in reversed-phase HPLC. It can offer different selectivity for aromatic compounds due to its protic nature and ability to engage in hydrogen bonding interactions.
The choice between acetonitrile and methanol is often empirical, and the optimal solvent will depend on the specific impurity profile of the synthesized this compound.
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and validation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reference Standards: Certified reference standards of this compound and any known impurities.
Protocol for Method A: Acetonitrile-Based Separation
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good resolution.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Protocol for Method B: Methanol-Based Separation
Follow the same procedure as in Method A, but replace the acetonitrile in the mobile phase with methanol. A starting mobile phase composition could be Methanol:Water (80:20 v/v).
Method Validation: A Self-Validating System
A robust HPLC method must be validated to ensure its performance is reliable and reproducible. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Hypothetical Performance Data: A Comparative Table
The following table presents hypothetical data to illustrate the performance comparison between the two proposed HPLC methods.
| Parameter | Method A (Acetonitrile/Water) | Method B (Methanol/Water) | Rationale for Comparison |
| Retention Time (1,5-DPAQ) | 8.5 min | 9.2 min | Methanol can sometimes lead to longer retention times for hydrophobic compounds. |
| Resolution (1,5-DPAQ & 1-Chloro-5-phenoxy-AQ) | 2.1 | 1.8 | Acetonitrile may provide better selectivity for closely related aromatic compounds. |
| Linearity (R²) for 1,5-DPAQ | > 0.999 | > 0.999 | Both methods should demonstrate excellent linearity. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.1 - 101.5% | Both methods are expected to be highly accurate. |
| Precision (%RSD) | < 1.0% | < 1.0% | Both methods should be highly precise. |
| LOQ for 1,5-Dichloroanthraquinone | 0.05 µg/mL | 0.08 µg/mL | The choice of organic modifier can influence the sensitivity for specific impurities. |
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of this compound and its related impurities, leading to good retention and separation.
-
UV Detection at 254 nm: Anthraquinone and its derivatives possess strong chromophores and typically exhibit significant absorbance at 254 nm, making it a suitable wavelength for detection.
-
Isocratic Elution: For a relatively simple mixture of impurities with similar polarities, isocratic elution can provide a robust and reproducible separation without the need for complex gradient programming.
-
Column Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times and peak shapes.
Conclusion and Recommendations
Both acetonitrile- and methanol-based reversed-phase HPLC methods can be effectively employed for the purity validation of synthesized this compound. The choice of the optimal method will depend on the specific impurity profile of the synthesized batch. It is recommended to screen both mobile phase systems during method development to determine which provides the best resolution for all potential impurities.
A thorough method validation according to ICH guidelines is crucial to ensure the reliability of the purity data. This guide provides a solid foundation for developing and validating a robust HPLC method that will ensure the quality and consistency of your synthesized this compound.
References
-
PrepChem. Synthesis of 1,8-diphenoxy-anthraquinone. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
Advanced Material Technology. Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. Available at: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Waters. HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available at: [Link]
-
SciSpace. Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Available at: [Link]
-
PubMed Central. Catalyst-free Ullmann coupling in aqueous microdroplets. Available at: [Link]
-
SIELC Technologies. Separation of 1-((4-Phenoxyphenyl)amino)anthraquinone on Newcrom R1 HPLC column. Available at: [Link]
-
PubMed Central. HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli. Available at: [Link]
Sources
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- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. scispace.com [scispace.com]
- 5. HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Anthraquinones: Elucidating the Role of 1,5-Phenoxy Substitution
For researchers, medicinal chemists, and materials scientists, understanding the interplay between molecular structure and light interaction is paramount. Anthraquinones, a class of aromatic compounds built on a 9,10-dioxoanthracene core, are not only pivotal in the development of dyes and pigments but also hold significant promise in pharmacology and materials science. Their utility in these fields is intrinsically linked to their photophysical properties – how they absorb and dissipate light energy.
This guide provides an in-depth comparison of the photophysical properties of 1,5-diphenoxyanthraquinone with other key anthraquinone derivatives. While specific experimental data for this compound is not extensively available in the public domain, we will leverage established structure-property relationships to predict its behavior and contextualize it against well-characterized analogues. This analysis will be supported by available experimental data for parent anthraquinone and its derivatives substituted with electron-donating and electron-withdrawing groups.
The Anthraquinone Chromophore: A Tale of Two Transitions
The photophysical behavior of anthraquinones is governed by two primary types of electronic transitions:
-
π → π* transitions: These are high-intensity absorptions, typically in the UV region, arising from the excitation of electrons within the aromatic π-system.
-
n → π* transitions: These are lower-intensity absorptions that can extend into the visible region, originating from the excitation of non-bonding electrons on the carbonyl oxygen atoms.
The energy of these transitions, and thus the color and fluorescence properties of the molecule, are highly sensitive to the nature and position of substituents on the anthraquinone core.
The Influence of Substituents at the 1 and 5 Positions
Substitution at the 1 and 5 positions of the anthraquinone scaffold significantly modulates its electronic and, consequently, its photophysical properties. The nature of these substituents dictates the extent of intramolecular charge transfer (ICT) upon photoexcitation, which in turn influences the absorption and emission characteristics.
This compound: A Predicted Photophysical Profile
The phenoxy group (-OPh) is generally considered to be an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic ring. The introduction of two phenoxy groups at the 1 and 5 positions of the anthraquinone core is expected to have the following effects:
-
Bathochromic Shift in Absorption: The electron-donating nature of the phenoxy groups will likely cause a red-shift (bathochromic shift) in the absorption spectrum compared to the parent anthraquinone. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, reducing the HOMO-LUMO gap.
-
Enhanced Fluorescence: While the parent anthraquinone is essentially non-fluorescent, the introduction of electron-donating groups often enhances fluorescence. The phenoxy groups are expected to increase the fluorescence quantum yield of this compound compared to the unsubstituted core.
-
Solvatochromism: The excited state of this compound is likely to have a more pronounced charge-transfer character than the ground state. This will lead to positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents.
Comparative Analysis with Other 1,5-Disubstituted Anthraquinones
To provide a quantitative context, the following table summarizes the available photophysical data for the parent anthraquinone and its derivatives with electron-donating (amino) and electron-withdrawing (chloro) groups at the 1 and 5 positions.
| Compound | Substituent (at 1,5) | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Solvent |
| Anthraquinone | -H | 251, 272, 321 | 45,000 (at 251 nm) | Non-fluorescent | ~0 | Ethanol |
| 1,5-Diaminoanthraquinone | -NH2 | 488 | Not Reported | 550 | Not Reported | Methanol |
| 1,5-Dichloroanthraquinone | -Cl | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| This compound | -OPh | Predicted: Red-shifted vs. Anthraquinone | Predicted: High | Predicted: Fluorescent | Predicted: > 0 | - |
Deciphering the Data: A Deeper Dive
The data, though incomplete, reveals a clear trend. The strong electron-donating amino groups in 1,5-diaminoanthraquinone cause a significant bathochromic shift in the absorption maximum to 488 nm, pushing it well into the visible region. This is indicative of a substantial decrease in the HOMO-LUMO gap due to the strong charge-transfer character. The compound is also fluorescent, with an emission maximum at 550 nm.
In contrast, the parent anthraquinone absorbs primarily in the UV region and is non-fluorescent. This is typical for many simple quinones where non-radiative decay pathways, such as efficient intersystem crossing to the triplet state, dominate the relaxation of the excited state.
For 1,5-dichloroanthraquinone, the chloro groups are electron-withdrawing by induction but can be weakly electron-donating by resonance. The overall effect on the photophysical properties is expected to be less pronounced than that of the strongly donating amino groups.
Experimental Protocols: A Guide to Measurement
The determination of the photophysical properties of anthraquinones relies on standard spectroscopic techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption maxima (λmax) and molar absorptivity (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the anthraquinone derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO) with a known concentration (typically 10-4 to 10-5 M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
This technique is used to measure the emission spectra and determine the fluorescence quantum yield (Φf).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a fluorescence-grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λex = λmax).
-
Quantum Yield Determination (Relative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region.
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Visualizing the Process: From Excitation to Emission
The Jablonski diagram is a powerful tool for visualizing the electronic transitions that occur during absorption and fluorescence.
Caption: Workflow for determining and comparing photophysical properties.
Conclusion and Future Directions
The photophysical properties of anthraquinones are intricately linked to their substitution patterns. While a complete experimental dataset for this compound remains to be established, a systematic analysis of structure-property relationships allows for a reasoned prediction of its behavior. The introduction of electron-donating phenoxy groups is anticipated to induce a bathochromic shift in absorption and promote fluorescence, making it a potentially interesting candidate for applications where visible light absorption and emission are desired.
The comparative data for 1,5-diaminoanthraquinone underscores the profound impact of strong electron-donating groups on the photophysical properties of the anthraquinone core. Future experimental work should focus on a comprehensive characterization of this compound and other 1,5-disubstituted derivatives to build a more complete quantitative picture. Such data is crucial for the rational design of novel anthraquinone-based materials for applications in drug development, sensing, and optoelectronics.
References
- BenchChem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. BenchChem.
- Kothainayaki, S., et al. (n.d.). Photophysical Study of 1,5 - Diaminoanthraquinone in Different Solvents and at Various pH.
- Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. Medical Research Reviews, 36(4), 705–748.
- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central.
- Oregon Medical Laser Center. (2017). Anthraquinone. OMLC.
A Senior Application Scientist's Guide to the Synthesis of 1,5-Diphenoxyanthraquinone: A Comparative Analysis
Introduction: The Significance of 1,5-Diphenoxyanthraquinone
This compound is a key intermediate in the synthesis of various functional materials, including high-performance dyes, pigments, and advanced polymers. Its rigid anthraquinone core coupled with flexible phenoxy side chains imparts unique thermal, photochemical, and electronic properties. The efficiency, scalability, and purity of its synthesis are therefore critical parameters for researchers and manufacturers. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
The principal challenge in synthesizing this compound lies in the formation of the diaryl ether bond, a notoriously difficult transformation that often requires harsh reaction conditions. The selection of the starting material, specifically the nature of the leaving group at the 1 and 5 positions of the anthraquinone core, dictates the reaction mechanism, catalyst system, and overall process viability. This analysis will focus on the two most prevalent and mechanistically distinct pathways: the copper-catalyzed Ullmann condensation from 1,5-dichloroanthraquinone and the nucleophilic aromatic substitution from 1,5-dinitroanthraquinone.
Comparative Overview of Primary Synthetic Routes
The choice of synthetic strategy is fundamentally a trade-off between the reactivity of the starting material and the conditions required to achieve the transformation. Halogenated anthraquinones are generally more stable but require catalytic activation, whereas nitro-substituted precursors are more activated towards nucleophilic attack but can be more hazardous and lead to side reactions.
| Feature | Route 1: Ullmann Condensation | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 1,5-Dichloroanthraquinone | 1,5-Dinitroanthraquinone |
| Primary Reagent | Phenol / Potassium Phenoxide | Phenol / Potassium Phenoxide |
| Key Mechanism | Copper-Catalyzed C-O Cross-Coupling | SNAr (Addition-Elimination) |
| Typical Catalyst | Copper(I) salts (e.g., CuI), Copper powder | Often catalyst-free, but can be base-catalyzed |
| Typical Solvents | High-boiling polar aprotic (e.g., DMF, NMP) | Polar aprotic (e.g., DMSO, DMF) |
| Temperature Range | High (150-220 °C) | Moderate to High (100-180 °C) |
| Reported Yields | Moderate to High (60-90%) | Variable, often moderate |
| Key Advantages | Higher yields, cleaner reaction profile | Potentially catalyst-free, lower cost starting material |
| Key Disadvantages | Requires catalyst, high temperatures, potential for metal contamination | Harsher conditions, potential for side reactions (e.g., reduction of nitro groups), safety concerns with dinitro compounds |
Route 1: The Ullmann Condensation Pathway
The Ullmann condensation is the classic and most reliable method for forming diaryl ethers.[1] It involves the copper-catalyzed reaction between an aryl halide and an alcohol or phenol. In this case, 1,5-dichloroanthraquinone serves as the aryl halide.[2]
Mechanistic Insight: The Role of Copper
The precise mechanism of the Ullmann reaction is complex and debated, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. The key is the ability of copper to facilitate the otherwise difficult coupling of two sp²-hybridized carbon centers via an ether linkage.
-
Formation of the Active Nucleophile : A strong base (e.g., K₂CO₃, Cs₂CO₃) deprotonates phenol to form the more nucleophilic potassium phenoxide.
-
Oxidative Addition : The copper(I) catalyst coordinates to the aryl halide (1,5-dichloroanthraquinone). This is followed by oxidative addition, where the C-Cl bond is broken and a Cu(III)-aryl intermediate is formed.
-
Ligand Exchange : The phenoxide displaces a ligand on the copper center.
-
Reductive Elimination : The C-O bond is formed as the phenoxy and anthraquinone moieties are eliminated from the copper center, regenerating the Cu(I) catalyst.
This catalytic cycle explains the critical need for a copper source and a base. The choice of the copper catalyst (e.g., CuI, Cu₂O, or even elemental copper powder) and any additional ligands can significantly impact reaction rates and yields.[3][4]
Sources
- 1. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 1,5-DICHLOROANTHRAQUINONE | 82-46-2 [chemicalbook.com]
- 3. Copper-Catalyzed Coupling Cyclization of gem-Difluoroalkenes with Activated Methylene Carbonyl Compounds: Facile Domino Access to Polysubstituted Furans [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for 1,5-Diphenoxyanthraquinone
In the landscape of drug discovery and scientific research, the introduction of novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1,5-Diphenoxyanthraquinone. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Identification: Understanding the Anthraquinone Core
The anthraquinone scaffold is a common motif in many commercially available dyes and pharmaceuticals. While substitution patterns can alter biological and toxicological properties, the core structure presents a set of potential hazards that must be respected. Based on data from related compounds such as 1,5-Dihydroxyanthraquinone, Anthraquinone, and 1,5-Diaminoanthraquinone, we can anticipate the following potential hazards for this compound:
-
Skin and Eye Irritation: Direct contact with powdered anthraquinone derivatives can cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory irritation.[1]
-
Skin Sensitization: Some anthraquinone derivatives have been shown to be skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.[2][4]
-
Potential for Carcinogenicity: Anthraquinone itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.
The Last Line of Defense: Selecting Your Personal Protective Equipment
The selection of PPE is a critical control measure. The following table outlines the recommended PPE for handling this compound in a research laboratory setting.
| Body Part | Recommended PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin. Select gloves tested to EN 374 or US F739 standards.[5] |
| Eyes | Chemical safety goggles with side shields. | Protects against splashes and airborne particulates. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Respiratory | A NIOSH-approved N95 or higher-rated particulate respirator. | Essential for weighing and handling of the solid compound where dust generation is likely. For larger quantities or in poorly ventilated areas, a powered air-purifying respirator (PAPR) should be considered.[7][8] |
| Body | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is key to minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound.
Pre-Operational Checklist
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[9]
-
PPE Inspection: Before entering the designated area, inspect all PPE for integrity. Check gloves for tears and ensure your respirator forms a proper seal.
-
Spill Kit: Ensure a spill kit containing absorbent materials is readily accessible.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
During Operation
-
Avoid Dust Generation: Handle the compound carefully to minimize the creation of dust. Use spatulas and weighing paper gently.
-
Work Within the Fume Hood: Keep the sash of the fume hood at the lowest practical height.
-
Immediate Cleanup: Clean up any minor spills immediately using a dampened cloth to avoid raising dust.
Doffing PPE: A Critical Decontamination Step
The removal of PPE is a high-risk activity for contamination. Follow this sequence to minimize self-exposure.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Containerization: All solid waste contaminated with this compound, including used PPE and weighing papers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11] Do not mix this waste with other waste streams.[10]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures. Consult with them to ensure compliance with all local, state, and federal regulations.[10]
-
Never Use Drains: Do not dispose of this compound or its solutions down the drain.[12]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is the bedrock of scientific advancement.
References
-
Thermo Fisher Scientific. (2025). 1,5-Dihydroxyanthraquinone - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diaminoanthraquinone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]
-
California Department of Public Health. (2019). Benzophenone Substance Summary. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 1,4-Cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo- - SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 1,5-Dichloroanthraquinone - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,5-Diphenylthiocarbazone. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Anthraquinone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Dichloroanthraquinone, 96%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,5-naphthylene diisocyanate. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
Sources
- 1. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. uprm.edu [uprm.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
